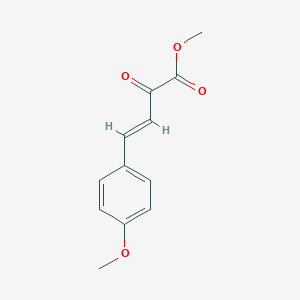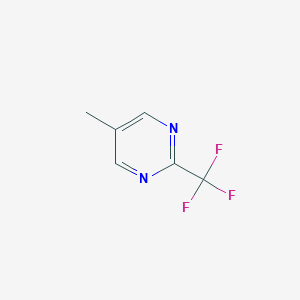
5-Methyl-2-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that is widely used in scientific research. This compound is commonly referred to as MTFP and has a molecular formula of C6H4F3N2. MTFP is a versatile compound that has numerous applications in the field of chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
MTFP acts as a fluorescent probe by binding to metal ions such as copper, zinc, and iron. The binding of MTFP to these metal ions results in a change in the fluorescence properties of MTFP. This change in fluorescence can be used to detect the presence of metal ions in biological systems. Additionally, MTFP has been shown to have anti-tumor activity by inhibiting the growth of cancer cells.
Biochemische Und Physiologische Effekte
MTFP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTFP can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, MTFP has been shown to have antioxidant activity by scavenging free radicals. In vivo studies have shown that MTFP can reduce inflammation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
MTFP has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. Additionally, MTFP has a high degree of selectivity for metal ions, making it an ideal fluorescent probe for the detection of metal ions in biological systems. However, one limitation of MTFP is that it has low water solubility, which can make it difficult to use in aqueous environments.
Zukünftige Richtungen
There are several future directions for the use of MTFP in scientific research. One potential direction is the development of new fluorescent probes based on MTFP. These probes could have improved selectivity and sensitivity for metal ions, making them more useful for the detection of metal ions in biological systems. Additionally, MTFP could be used as a starting point for the development of new anti-tumor agents. Finally, MTFP could be used to study the role of metal ions in biological processes, such as the role of copper in Alzheimer's disease.
Synthesemethoden
MTFP can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-methyl-2-hydrazinopyrimidine with trifluoroacetaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or distillation. MTFP can also be synthesized using other methods such as the reaction of 5-methyl-2-chloropyrimidine with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
MTFP has numerous applications in scientific research. One of the most common applications is as a building block in the synthesis of other compounds. MTFP can be used to synthesize a variety of compounds such as pharmaceuticals, agrochemicals, and materials. MTFP is also used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, MTFP is used as a precursor for the synthesis of other fluorescent probes.
Eigenschaften
CAS-Nummer |
198404-31-8 |
|---|---|
Produktname |
5-Methyl-2-(trifluoromethyl)pyrimidine |
Molekularformel |
C6H5F3N2 |
Molekulargewicht |
162.11 g/mol |
IUPAC-Name |
5-methyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-10-5(11-3-4)6(7,8)9/h2-3H,1H3 |
InChI-Schlüssel |
ICIXWOILXWARKO-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1)C(F)(F)F |
Kanonische SMILES |
CC1=CN=C(N=C1)C(F)(F)F |
Synonyme |
Pyrimidine, 5-methyl-2-(trifluoromethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
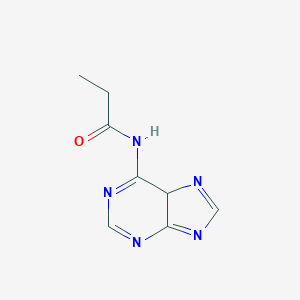
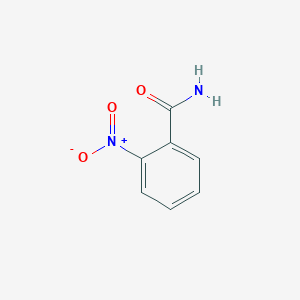
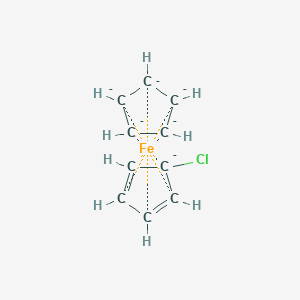
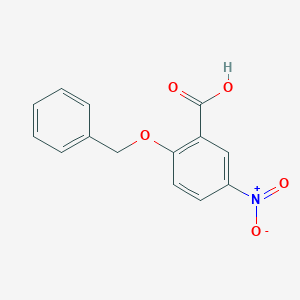
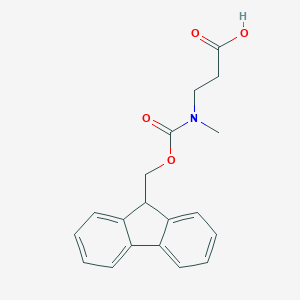
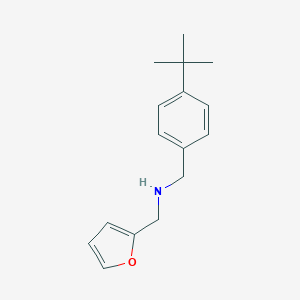
![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
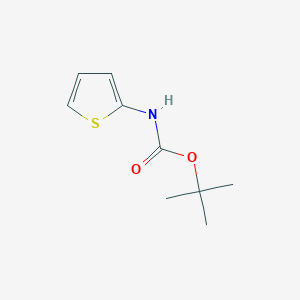
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)


